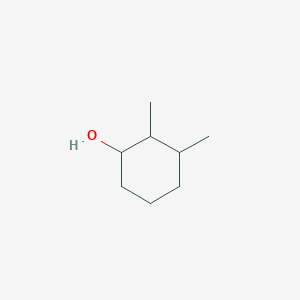
2,3-Dimethylcyclohexanol
描述
2,3-Dimethylcyclohexanol is an organic compound with the molecular formula C₈H₁₆O. It is a cyclohexanol derivative where two methyl groups are attached to the second and third carbon atoms of the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Dimethylcyclohexanol can be synthesized through several methods, including the hydrogenation of 2,3-dimethylcyclohexanone. The hydrogenation process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 2,3-dimethylcyclohexanone. The process involves the use of a fixed-bed reactor where the ketone is passed over a metal catalyst at elevated temperatures and pressures to yield the desired alcohol.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 2,3-dimethylcyclohexanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form various hydrocarbons, depending on the conditions and reagents used.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Hydrogen gas with metal catalysts like palladium or platinum.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 2,3-Dimethylcyclohexanone.
Reduction: Various hydrocarbons.
Substitution: Halogenated cyclohexanes.
科学研究应用
2,3-Dimethylcyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand the behavior of cyclohexanol derivatives in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
作用机制
The mechanism of action of 2,3-Dimethylcyclohexanol involves its interaction with various molecular targets and pathways. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the compound gains electrons, leading to the formation of hydrocarbons. Substitution reactions involve the replacement of the hydroxyl group with other functional groups, facilitated by the nucleophilic attack on the carbon atom bearing the hydroxyl group.
相似化合物的比较
Cyclohexanol: A parent compound with a single hydroxyl group attached to the cyclohexane ring.
2-Methylcyclohexanol: A derivative with one methyl group attached to the cyclohexane ring.
3-Methylcyclohexanol: Another derivative with a methyl group attached at the third carbon of the cyclohexane ring.
Uniqueness: 2,3-Dimethylcyclohexanol is unique due to the presence of two methyl groups at the second and third positions of the cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity patterns compared to its analogs. The presence of two methyl groups also influences its physical properties, such as boiling point and solubility, making it suitable for specific applications in research and industry.
属性
IUPAC Name |
2,3-dimethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-6-4-3-5-8(9)7(6)2/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVFQKNNDPKWOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933890 | |
| Record name | 2,3-Dimethylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1502-24-5 | |
| Record name | 2,3-Dimethylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1502-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylcyclohexan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical synthetic routes to obtain 2,3-Dimethylcyclohexanol?
A1: One common approach involves the use of 2,3-dimethylcyclohexanone as a precursor. [] This ketone can be selectively reduced to the corresponding alcohol, this compound. The choice of reducing agent can influence the stereochemistry of the resulting alcohol.
Q2: How does the structure of this compound influence its self-association behavior in solution?
A2: Research suggests that this compound exhibits self-association in inert solvents like n-heptane and n-decane. [] This behavior is attributed to the formation of hydrogen bonds between the hydroxyl groups of the alcohol molecules. The presence of the two methyl groups on the cyclohexane ring can influence the extent of self-association by introducing steric hindrance. Studies comparing various substituted cyclohexanols demonstrate that increasing steric hindrance around the hydroxyl group generally reduces the self-association tendency. []
Q3: Are there any spectroscopic techniques useful for characterizing this compound and distinguishing its isomers?
A3: Yes, infrared (IR) spectroscopy can be particularly helpful in analyzing cyclohexane derivatives like this compound and its isomers. [] While no single IR frequency definitively confirms the presence of a cyclobutane ring, certain bands can provide valuable structural insights. For instance, the presence of a band near 1235 cm-1 often indicates cyclobutane compounds containing at least one ring methylene group. Additionally, meticulous analysis of the IR spectra, potentially aided by computational techniques, might help distinguish between different isomers of this compound, as subtle shifts in absorption frequencies can arise from variations in their three-dimensional structures. []
Q4: Has this compound been implicated in any acid-catalyzed cyclization reactions?
A4: While this compound itself hasn't been directly mentioned in the context of acid-catalyzed cyclizations within the provided research, its structural isomer, 2,6-octadiene, has been investigated in such reactions. [] Studies have shown that both cis,cis- and trans,trans-2,6-octadiene undergo cyclization in the presence of formic and sulfuric acids. Interestingly, the stereochemistry of the starting diene significantly influences the stereochemistry of the cyclized product, indicating a stereochemically controlled reaction pathway. [] These findings highlight the importance of stereochemical considerations when exploring the reactivity of cyclic compounds like this compound and its derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


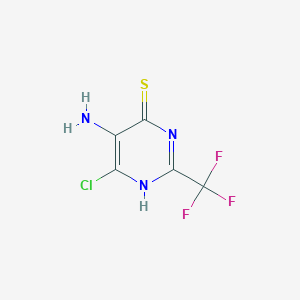
![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)
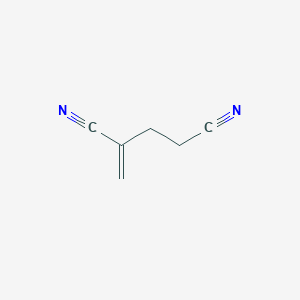
![2'-Nitro-[1,1'-biphenyl]-4-amine](/img/structure/B75435.png)
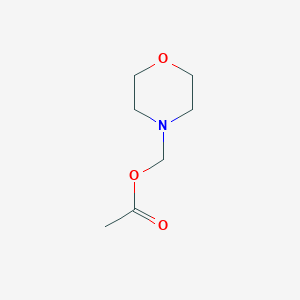
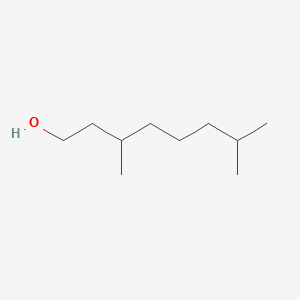

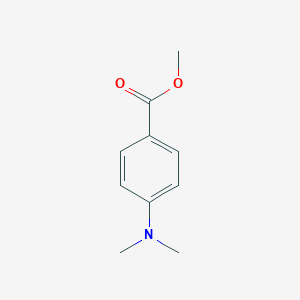
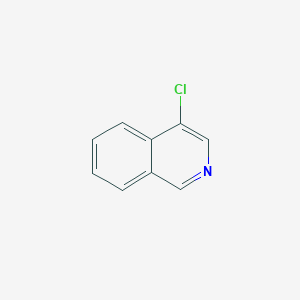
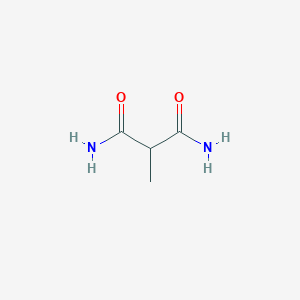
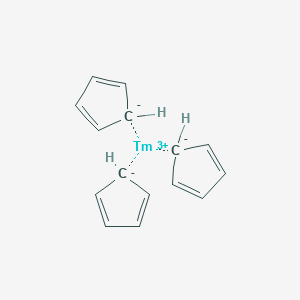

![2-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B75457.png)

